

# Application Notes and Protocols: Clavulanic Acid in Microbiological Research

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## Compound of Interest

Compound Name: *Clavicornonic acid*

Cat. No.: *B15582013*

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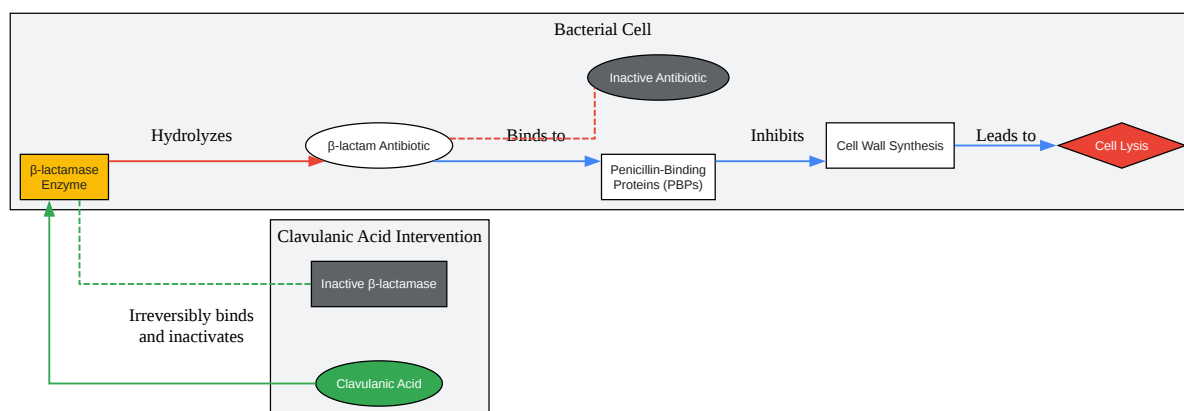
Audience: Researchers, scientists, and drug development professionals.

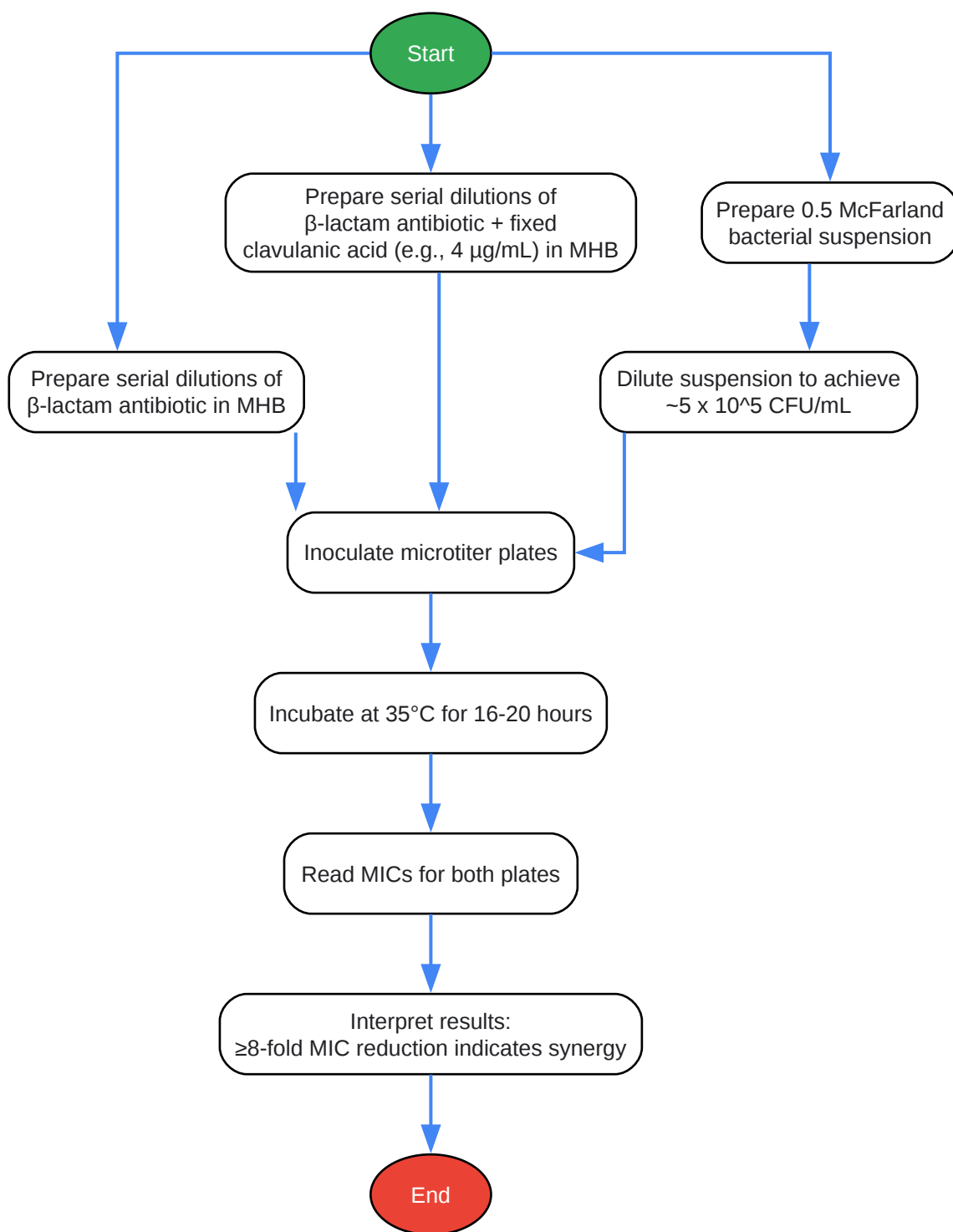
## Introduction

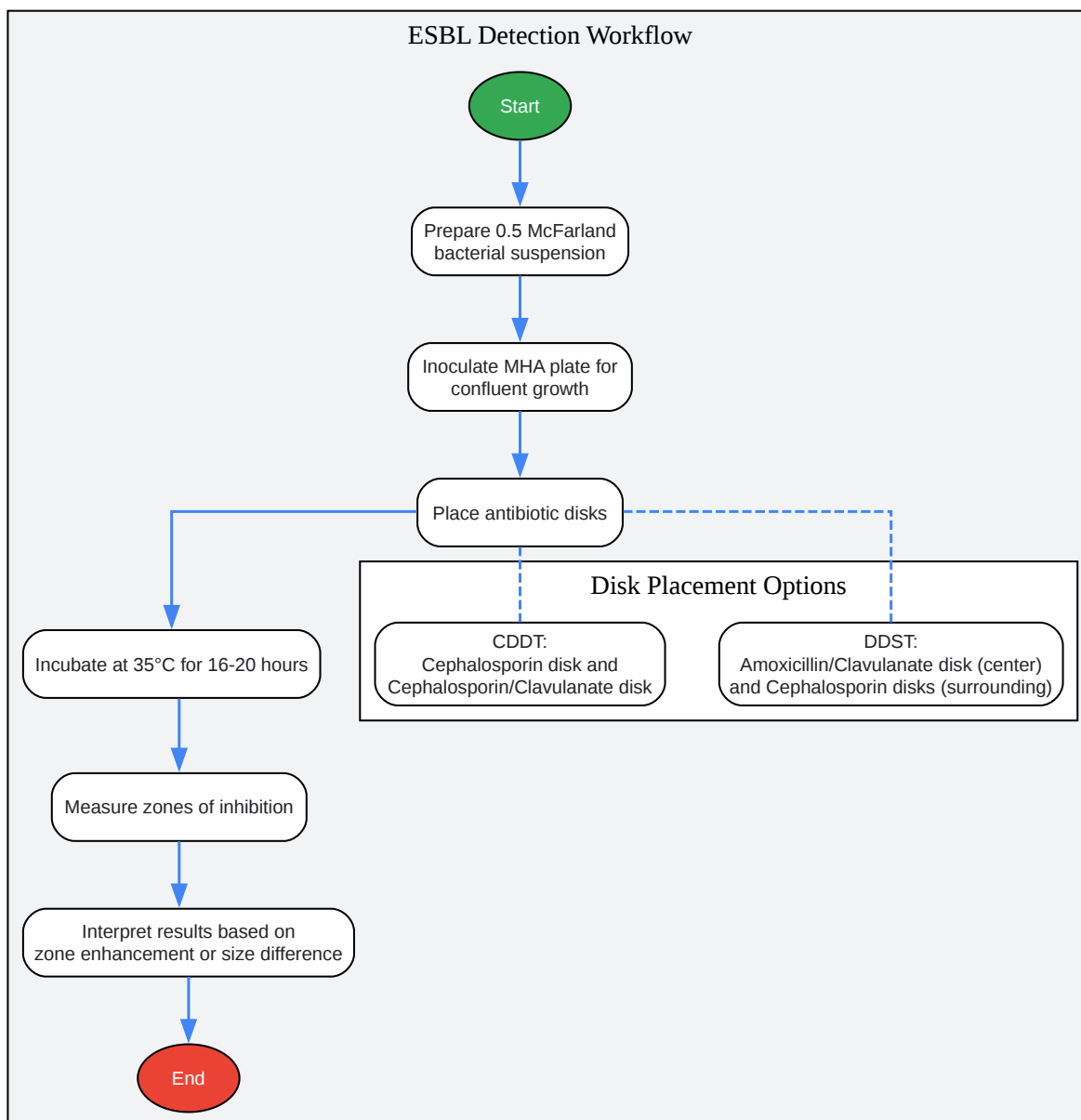
Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of  $\beta$ -lactamase enzymes produced by various bacteria.[1][2][3] While it possesses weak intrinsic antibacterial activity, its primary role in microbiology is to protect  $\beta$ -lactam antibiotics from enzymatic inactivation, thereby restoring and expanding their spectrum of activity against resistant bacterial strains.[1][2] This document provides detailed application notes and experimental protocols for the utilization of clavulanic acid in a microbiology laboratory setting.

## Mechanism of Action: $\beta$ -Lactamase Inhibition

Clavulanic acid is a "suicide inhibitor".[1] Structurally similar to penicillin, it binds to the active site of  $\beta$ -lactamase enzymes. This interaction leads to an irreversible acylation of the enzyme, rendering it permanently inactive.[1][4] This inactivation allows the partner  $\beta$ -lactam antibiotic to exert its antibacterial effect by binding to penicillin-binding proteins (PBPs) and inhibiting cell wall synthesis.[5]







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